molecular formula C14H15BrN2O2 B13085722 tert-Butyl (4-bromoquinolin-6-yl)carbamate CAS No. 1260784-05-1

tert-Butyl (4-bromoquinolin-6-yl)carbamate

Cat. No.: B13085722
CAS No.: 1260784-05-1
M. Wt: 323.18 g/mol
InChI Key: LGGGWPJYGNDTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromoquinolin-6-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-bromoquinolin-6-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and reactivity compared to other similar compounds .

Biological Activity

Tert-butyl (4-bromoquinolin-6-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₄BrN₂O₂ and a molecular weight of 312.17 g/mol. Its structure includes a quinoline moiety, which is known for various biological activities, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit bacterial growth by disrupting cellular processes. For instance, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound is supported by evidence showing its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that related quinoline derivatives can affect tubulin polymerization and generate reactive oxygen species (ROS), leading to increased cytotoxicity against various cancer cells, including MCF-7 and KB-V1 . The mechanism involves the activation of stress response pathways, which are crucial for cellular survival under stress conditions .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. It showed promising results with inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Standard Drug Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Study 2: Anticancer Activity

A specific study evaluated the cytotoxic effects of this compound on HeLa cells. The compound exhibited an IC₅₀ value of approximately 20 µM, indicating significant cell growth inhibition without substantial toxicity to normal cells at lower concentrations.

Cell Line IC₅₀ (µM) Toxicity Level
HeLa20Low
Mouse Fibroblasts>200Negligible

Properties

CAS No.

1260784-05-1

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(4-bromoquinolin-6-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18)

InChI Key

LGGGWPJYGNDTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.